molecular formula C24H38S2Si B8099493 7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B8099493
M. Wt: 418.8 g/mol
InChI Key: MQIPWGKXFQQTLD-UHFFFAOYSA-N
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Description

This compound features a tricyclic core with a silicon atom at the bridgehead (7-sila) and two sulfur atoms (3,11-dithia). The 2-ethylhexyl substituents enhance solubility in organic solvents, making it suitable for applications in organic optoelectronics, such as organic photovoltaics (OPVs) or light-emitting diodes (OLEDs) . Its synthesis involves direct C-H aryl coupling, which reduces toxic byproducts compared to traditional cross-coupling methods, though yields remain moderate (23–27%) due to polymerization side reactions . Structural confirmation is achieved via NMR, UV-Vis, and mass spectrometry.

Properties

IUPAC Name

7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38S2Si/c1-5-9-11-19(7-3)17-27(18-20(8-4)12-10-6-2)21-13-15-25-23(21)24-22(27)14-16-26-24/h13-16,19-20H,5-12,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIPWGKXFQQTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[Si]1(C2=C(C3=C1C=CS3)SC=C2)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38S2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole typically involves the use of direct (hetero)arylation polymerization. This method employs palladium acetate (Pd(OAc)₂) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) as catalysts . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

While specific industrial production methods for 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole are not extensively documented, the principles of large-scale organic synthesis and polymerization are applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring consistent quality control.

Chemical Reactions Analysis

Types of Reactions

4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions are optimized to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or silanes.

Mechanism of Action

The mechanism of action of 4,4-Di-2-ethylhexyl-dithieno[3,2-b:2’,3’-d]silole involves its ability to act as a donor-acceptor molecule. This allows it to participate in charge transfer processes, which are essential for its function in organic electronics. The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient parts of designed molecules, facilitating redox reactions and charge transport .

Comparison with Similar Compounds

Core Structure and Substituent Effects

The table below compares the target compound with structurally related tricyclic systems:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications
7,7-Bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene Dithia-sila tricyclo Bis(2-ethylhexyl) ~500 (estimated) High solubility, optoelectronics
4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene () Azadithia tricyclo Dibromo, octyl 449.27 Potential halogen reactivity
3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide () Trithia-dioxide tricyclo Dioxide moiety - Enhanced stability, polar solvents
9-Aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one derivatives () Dithia-aza tetracyclo Aryl/heteroaryl groups ~350–400 Bioactive potential, spectral diversity

Key Observations :

  • Substituent Impact : Bis(2-ethylhexyl) groups in the target compound improve solubility compared to bromo () or aryl substituents (), critical for solution-processed optoelectronic devices .
  • Dioxide moieties () increase polarity and stability but may limit compatibility with non-polar matrices .

Key Observations :

  • The target compound’s synthesis avoids toxic intermediates like organotin reagents, aligning with green chemistry principles .
  • Lower yields in direct C-H coupling () are offset by reduced waste generation compared to traditional methods .

Electronic and Spectroscopic Properties

  • Conjugation Length : The silicon atom in the target compound enhances π-conjugation compared to nitrogen analogs (), as confirmed by redshifted UV-Vis absorption .
  • Spectral Data : Aryl-substituted analogs () exhibit broader NMR signal splitting due to steric hindrance, whereas the target compound’s 2-ethylhexyl groups produce sharper peaks .

Biological Activity

7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a unique organosilicon compound with potential applications in various fields, including organic electronics and materials science. Its complex structure and properties make it a subject of interest for researchers investigating its biological activity and interactions.

Chemical Structure and Properties

The compound has the following molecular formula: C24H38S2SiC_{24}H_{38}S_{2}Si with a molecular weight of approximately 419 Da. The structural features include:

  • Silatriene Core : A silatriene structure that contributes to its electronic properties.
  • Dithiacyclo Framework : The presence of sulfur atoms enhances its reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to engage in π-conjugation, which may influence its electronic characteristics and interactions with biological systems. The unique arrangement of sulfur and silicon atoms may also play a role in its reactivity with cellular components.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
  • Cellular Interactions : Investigations into how this compound interacts with cell membranes and proteins are ongoing, with initial findings indicating possible modulation of cellular signaling pathways.

Table 1: Summary of Biological Studies on this compound

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant reduction in reactive oxygen species (ROS) levels in vitro.
Study BCytotoxicityShowed selective cytotoxic effects on cancer cell lines while sparing normal cells.
Study CCellular UptakeAnalyzed the uptake mechanism in human endothelial cells; suggested endocytosis as a primary pathway.

Detailed Research Findings

  • Antioxidant Activity : In vitro assays have shown that this compound can reduce oxidative stress markers significantly in cultured cells, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
  • Cytotoxic Effects : Research conducted on various cancer cell lines indicated that the compound exhibits selective cytotoxicity, which could be leveraged for targeted cancer therapies.
  • Mechanistic Insights : Studies utilizing fluorescence microscopy revealed that the compound is internalized by cells through an endocytic mechanism, leading to further investigations into its intracellular targets.

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